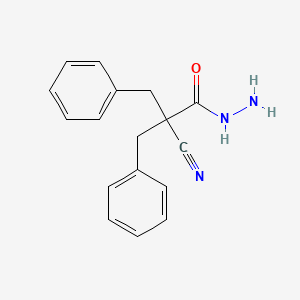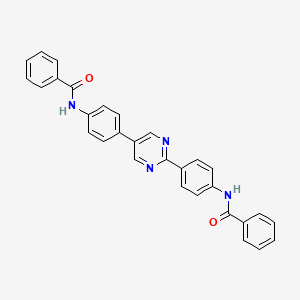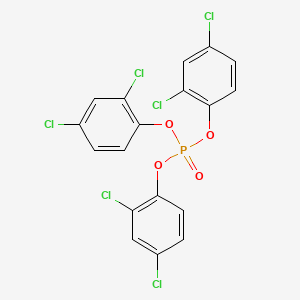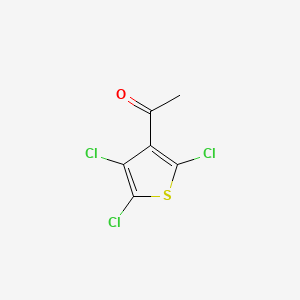
Ethanone, 1-(2,4,5-trichloro3-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(2,4,5-trichloro-3-thienyl)-: is a chemical compound with the molecular formula C6H3Cl3OS It is a derivative of thienyl ethanone, where the thienyl ring is substituted with three chlorine atoms at positions 2, 4, and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2,4,5-trichloro-3-thienyl)- typically involves the chlorination of thienyl ethanone. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the thienyl ring. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can improve efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Ethanone, 1-(2,4,5-trichloro-3-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thienyl ethanone derivative.
Substitution: The chlorine atoms on the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring.
Aplicaciones Científicas De Investigación
Ethanone, 1-(2,4,5-trichloro-3-thienyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(2,4,5-trichloro-3-thienyl)- involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Ethanone, 1-(2-thienyl)-: A similar compound without the chlorine substitutions.
Ethanone, 1-(2,4,5-trimethylphenyl)-: Another derivative with methyl groups instead of chlorine atoms.
Uniqueness: Ethanone, 1-(2,4,5-trichloro-3-thienyl)- is unique due to the presence of three chlorine atoms on the thienyl ring, which can significantly influence its chemical reactivity and biological activity compared to its non-chlorinated or differently substituted analogs.
Propiedades
Número CAS |
89284-87-7 |
|---|---|
Fórmula molecular |
C6H3Cl3OS |
Peso molecular |
229.5 g/mol |
Nombre IUPAC |
1-(2,4,5-trichlorothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H3Cl3OS/c1-2(10)3-4(7)6(9)11-5(3)8/h1H3 |
Clave InChI |
IAIAHQFUCALRGH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(SC(=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-methylbenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14166766.png)

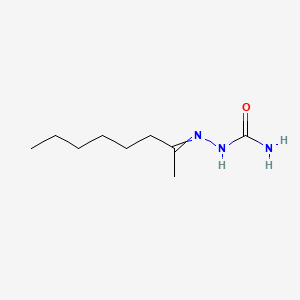
![n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine](/img/structure/B14166793.png)
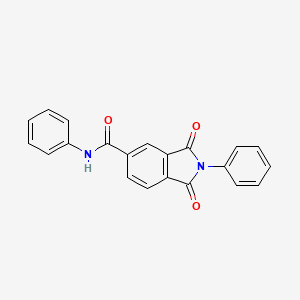
![(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14166800.png)
![3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide](/img/structure/B14166804.png)

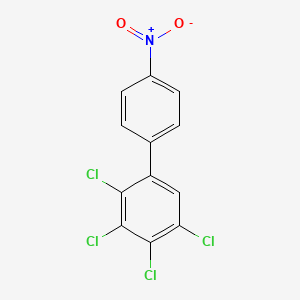
![2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide](/img/structure/B14166818.png)
